molecular formula C14H22N2 B1326720 N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine CAS No. 1095125-80-6

N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine

Cat. No. B1326720
CAS RN: 1095125-80-6
M. Wt: 218.34 g/mol
InChI Key: LDJWJNLFXWFVPE-UHFFFAOYSA-N
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Description

“N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is a chemical compound with the molecular formula C14H22N2 . It is a biochemical used for proteomics research . It is also known as 1-benzyl-N-methylpiperidin-4-amine .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The InChI code for “N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is 1S/C13H20N2/c1-14-13-7-9-15 (10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .


Chemical Reactions Analysis

Piperidone analogs have been bio-assayed for their varied activity. The structure-activity relationship of the piperidones has been established . They possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .


Physical And Chemical Properties Analysis

“N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is a liquid with a boiling point of 110°C at 0.7mBar .

Scientific Research Applications

Drug Design and Synthesis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

The unique structure of piperidine derivatives has been exploited in the development of antimalarial drugs . They have shown promising results in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to inhibit the growth of certain bacteria and fungi .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They have shown effectiveness in lowering blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in reducing pain and inflammation .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown effectiveness in treating certain psychiatric disorders .

Mechanism of Action

While the specific mechanism of action for “N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is not mentioned in the search results, piperidone derivatives have demonstrated a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

Safety and Hazards

The compound has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The compound is used for proteomics research , and its derivatives have been synthesized to study their biological activity . Given its wide range of bioactivities, it could be further explored for potential applications in various fields of medicine and biology .

properties

IUPAC Name

N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWJNLFXWFVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine

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